molecular formula C23H32N2O B11649089 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol

Cat. No.: B11649089
M. Wt: 352.5 g/mol
InChI Key: VMKNAVPWVKCODF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol is a complex organic compound that features a carbazole moiety linked to a dibutylamino group via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol typically involves the following steps:

    Formation of the Carbazole Intermediate: The initial step involves the synthesis of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The carbazole intermediate is then alkylated using a suitable alkylating agent to introduce the propanol chain.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol has several scientific research applications:

    Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transporting properties.

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-carbazol-9-yl)ethanol: This compound features a carbazole moiety linked to an ethanol chain and shares similar electronic properties.

    4-(9H-carbazol-9-yl)benzoic acid: This compound has a carbazole moiety linked to a benzoic acid group and is used in similar applications.

Uniqueness

1-(9H-carbazol-9-yl)-3-(dibutylamino)propan-2-ol is unique due to the presence of both the carbazole and dibutylamino groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Properties

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

1-carbazol-9-yl-3-(dibutylamino)propan-2-ol

InChI

InChI=1S/C23H32N2O/c1-3-5-15-24(16-6-4-2)17-19(26)18-25-22-13-9-7-11-20(22)21-12-8-10-14-23(21)25/h7-14,19,26H,3-6,15-18H2,1-2H3

InChI Key

VMKNAVPWVKCODF-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O

Origin of Product

United States

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